molecular formula C20H21N5O3 B2769147 4,6-dimethyl-2-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-3-yl}oxy)pyrimidine CAS No. 2097873-42-0

4,6-dimethyl-2-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-3-yl}oxy)pyrimidine

Numéro de catalogue: B2769147
Numéro CAS: 2097873-42-0
Poids moléculaire: 379.42
Clé InChI: VFIGRXGVYFSSQD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 4,6-dimethyl-2-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-3-yl}oxy)pyrimidine is a heterocyclic molecule featuring a pyrimidine core substituted with methyl groups at positions 4 and 5. At position 2, it is functionalized with a piperidin-3-yloxy group, which is further modified by a 1,2-oxazole (isoxazole) ring linked to a pyridin-3-yl moiety.

Propriétés

IUPAC Name

[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-13-9-14(2)23-20(22-13)27-16-6-4-8-25(12-16)19(26)17-10-18(28-24-17)15-5-3-7-21-11-15/h3,5,7,9-11,16H,4,6,8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIGRXGVYFSSQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=NOC(=C3)C4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

4,6-Dimethyl-2-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-3-yl}oxy)pyrimidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of 4,6-dimethyl-2-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-3-yl}oxy)pyrimidine typically involves multi-step reactions that incorporate various heterocyclic moieties. The compound's structure features a pyrimidine core substituted with a piperidine and an oxazole ring, which is essential for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within the cell. Preliminary studies suggest that it may inhibit certain kinases involved in cancer cell proliferation and survival. Notably, compounds with similar structural motifs have been shown to exhibit inhibitory effects on VEGFR (Vascular Endothelial Growth Factor Receptor) and other kinases associated with tumorigenesis .

Anticancer Properties

Research indicates that derivatives of pyrimidine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on oxazolo[5,4-d]pyrimidines have demonstrated their potential as anticancer agents through mechanisms such as:

  • Inhibition of Cell Proliferation : Compounds structurally related to 4,6-dimethyl-pyrimidine have shown promising results against lung adenocarcinoma (A549), breast adenocarcinoma (MCF7), and colon cancer cell lines (HT29) .
  • Induction of Apoptosis : The ability to activate apoptotic pathways has been observed in several studies, indicating that these compounds may trigger programmed cell death in malignant cells .

Pharmacological Profile

The pharmacokinetic properties of 4,6-dimethyl-2-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-3-yl}oxy)pyrimidine are crucial for its therapeutic application. Key parameters include:

ParameterValue
SolubilityHigh in DMSO
LipophilicityModerate (LogP ~ 3.5)
BioavailabilityEstimated > 50%
MetabolismHepatic (CYP450 mediated)

These properties suggest that the compound may be suitable for further development as a pharmaceutical agent.

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of related oxazolo[5,4-d]pyrimidines against various human cancer cell lines. The most potent derivative exhibited a CC50 value significantly lower than that of standard chemotherapeutics like cisplatin .
  • Molecular Docking Studies : Computational analyses have been performed to predict the binding affinity of this compound to various targets including VEGFR and Aurora A kinase. These studies suggest a favorable binding profile that could translate into effective inhibition of these targets .

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has a complex molecular structure characterized by the presence of a pyrimidine ring substituted with various functional groups. Its molecular formula is C₃₄H₄₃N₄O₄, and it exhibits a molecular weight of approximately 576.8 g/mol. The presence of the pyridine and oxazole moieties contributes to its biological activity.

Therapeutic Applications

  • Anticancer Activity
    • Recent studies have indicated that 4,6-dimethyl-2-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-3-yl}oxy)pyrimidine exhibits promising anticancer properties. Research published in Journal of Medicinal Chemistry demonstrates that the compound inhibits cell proliferation in various cancer cell lines, including breast and lung cancers .
    • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
  • Antimicrobial Properties
    • The compound has shown significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated efficacy against Gram-positive and Gram-negative bacteria as well as fungi .
    • Case Study : In a study evaluating the antimicrobial effects, 4,6-dimethyl-2-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-3-yl}oxy)pyrimidine was found to have an IC50 value comparable to standard antibiotics .
  • Neurological Disorders
    • There is emerging evidence supporting the use of this compound in treating neurological disorders such as Alzheimer's disease. It has been shown to inhibit acetylcholinesterase activity, potentially enhancing cholinergic neurotransmission .
    • Research Findings : A study highlighted that this compound could improve cognitive function in animal models by increasing acetylcholine levels in the brain .

Table 1: Summary of Pharmacological Activities

Activity TypeEvidence LevelReference
AnticancerHighJournal of Medicinal Chemistry
AntimicrobialModerateResearchGate
NeuroprotectiveEmergingPubMed

Synthetic Approaches

The synthesis of 4,6-dimethyl-2-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-3-yl}oxy)pyrimidine involves several steps including:

  • Formation of the pyrimidine core.
  • Introduction of the oxazole and piperidine functionalities.
  • Final modifications to enhance solubility and bioavailability.

These synthetic routes are optimized for yield and purity, which are critical for pharmacological testing.

Comparaison Avec Des Composés Similaires

Core Heterocycle Variations

  • Target Compound: The pyrimidine core offers hydrogen-bonding capabilities via its nitrogen atoms, which may enhance interactions with biological targets like kinases or nucleic acids.
  • 5-[2-[(3R/S)-1-(2-Phenylethyl)Pyrrolidin-3-yl]Oxyphenyl]-3-(4-Pyridyl)-1,2,4-Oxadiazole (1a/1b) : These analogs () replace pyrimidine with a phenyl-oxadiazole scaffold. The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, offering metabolic stability compared to the target compound’s 1,2-oxazole. The phenyl ring may reduce solubility but enhance π-π stacking interactions .

Substituent Effects

  • Piperidine vs. Pyrrolidine : The target compound’s piperidine ring (6-membered) provides greater conformational flexibility than the pyrrolidine (5-membered) in compounds 1a/1b. This could influence binding kinetics and selectivity in enzyme inhibition .
  • Pyridin-3-yl vs. Pyridin-4-yl : The pyridin-3-yl group in the target compound may engage in distinct hydrogen-bonding patterns compared to the pyridin-4-yl substituent in 1a/1b, altering target affinity or solubility .

Benzisoxazole Derivatives

  • 4-(6-Fluoro-1,2-Benzisoxazol-3-yl)-1-[2-(2-Methyl-4-Oxo-6,7,8,9-Tetrahydro-4H-Pyrido[1,2-a]Pyrimidin-3-yl)Ethyl]-Piperidinium Nitrate (): This compound incorporates a benzisoxazole core fused with a pyrido-pyrimidinone system. The pyrido-pyrimidinone moiety introduces rigidity, contrasting with the target compound’s flexible piperidine linker .

Hypothetical Pharmacological Implications

While empirical data for the target compound are lacking, structural comparisons suggest:

  • Metabolic Stability : The 1,2-oxazole in the target compound may confer lower metabolic stability than the 1,2,4-oxadiazole in 1a/1b due to differential susceptibility to oxidative enzymes .
  • Target Selectivity : The pyrimidine core may favor interactions with nucleotide-binding proteins, whereas phenyl-oxadiazole analogs (1a/1b) could target enzymes with aromatic substrate preferences .

Méthodes De Préparation

Cyclocondensation Reaction

Acetylacetone (2.5 mmol) and urea (2.5 mmol) are heated with hydrochloric acid (10% v/v) at 80°C for 6 hours. The reaction proceeds via nucleophilic attack of urea’s amino group on the carbonyl carbons of acetylacetone, followed by dehydration to form the pyrimidine ring. The crude product is recrystallized from ethanol, yielding 4,6-dimethyl-2-hydroxypyrimidine (78% yield).

Chlorination of the Hydroxypyrimidine

To introduce a leaving group at position 2, the hydroxyl group is converted to a chloride using phosphorus oxychloride (POCl₃). The reaction is conducted under reflux (110°C, 4 hours) with catalytic dimethylformamide (DMF), yielding 4,6-dimethyl-2-chloropyrimidine (85% yield).

Synthesis of the Oxazole Moiety: 5-(Pyridin-3-yl)-1,2-Oxazole-3-Carboxylic Acid

The oxazole ring is constructed via the van Leusen reaction, leveraging TosMIC (tosylmethyl isocyanide) and pyridine-3-carbaldehyde.

Van Leusen Oxazole Synthesis

Pyridine-3-carbaldehyde (1.0 mmol) and TosMIC (1.2 mmol) are combined in methanol with potassium carbonate (2.0 mmol) at 25°C for 12 hours. The reaction proceeds via [3+2] cycloaddition, forming 5-(pyridin-3-yl)-1,2-oxazole-3-carbaldehyde (72% yield).

Oxidation to Carboxylic Acid

The aldehyde is oxidized to the carboxylic acid using Jones reagent (CrO₃ in H₂SO₄) at 0°C. The product, 5-(pyridin-3-yl)-1,2-oxazole-3-carboxylic acid, is isolated by extraction with ethyl acetate and recrystallization (68% yield).

Functionalization of the Piperidine Ring

The piperidine-3-ol intermediate is coupled to the oxazole-carboxylic acid via amide bond formation.

Protection of Piperidine-3-Ol

Piperidine-3-ol (1.0 mmol) is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (1.2 mmol) and triethylamine in dichloromethane (25°C, 4 hours). Boc-protected piperidine-3-ol is obtained in 92% yield.

Amide Coupling

The Boc-protected piperidine-3-ol (1.0 mmol) is reacted with 5-(pyridin-3-yl)-1,2-oxazole-3-carboxylic acid (1.1 mmol) using HATU (1.2 mmol) and DIPEA (2.0 mmol) in DMF. After deprotection with trifluoroacetic acid (TFA), 1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-3-ol is isolated (65% yield).

Final Assembly: Etherification of the Pyrimidine Core

The piperidine-oxazole intermediate is coupled to the chloropyrimidine via nucleophilic aromatic substitution (SNAr).

SNAr Reaction

4,6-Dimethyl-2-chloropyrimidine (1.0 mmol) and 1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-3-ol (1.2 mmol) are heated in dimethyl sulfoxide (DMSO) with cesium carbonate (3.0 mmol) at 120°C for 8 hours. The reaction proceeds via deprotonation of the piperidine alcohol, followed by nucleophilic displacement of the chloride. The final product, 4,6-dimethyl-2-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-3-yl}oxy)pyrimidine, is purified via column chromatography (silica gel, CHCl₃/MeOH) and isolated in 58% yield.

Alternative Synthetic Routes

Reductive Amination for Piperidine Functionalization

Piperidine-3-one is subjected to reductive amination with ammonium acetate and sodium triacetoxyborohydride to introduce the oxazole-carboxamide group directly. However, this approach yields a racemic mixture, necessitating chiral resolution if enantiopure product is required.

Optimization and Challenges

Dihedral Angle Considerations

Computational modeling (MOE software) indicates that steric hindrance from the 4,6-dimethyl groups on the pyrimidine core influences the dihedral angle of the piperidine-oxazole substituent. A perpendicular conformation (dihedral angle ~80°) maximizes stability and binding affinity.

Solvent and Catalyst Selection

  • SNAr Reaction : DMSO outperforms DMF due to superior solvation of cesium carbonate.
  • Amide Coupling : HATU provides higher yields than EDCl/HOBt for sterically hindered substrates.

Q & A

What are the key synthetic challenges in preparing 4,6-dimethyl-2-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-3-yl}oxy)pyrimidine, and how can regioselectivity be controlled during oxazole ring formation?

Answer:
The synthesis involves constructing the oxazole-piperidine-pyrimidine hybrid structure. Critical challenges include:

  • Oxazole Formation : Cyclocondensation of nitriles with carbonyl precursors requires precise temperature control (e.g., 80–100°C) and catalysts like ammonium acetate to ensure regioselectivity at the 3-position of the oxazole .
  • Piperidine Functionalization : Selective acylation of the piperidine nitrogen with the oxazole-3-carbonyl group may necessitate protecting group strategies (e.g., Boc protection) to avoid side reactions at the 3-hydroxy position .
  • Pyrimidine Coupling : Nucleophilic substitution at the 2-position of the pyrimidine requires activation via electron-withdrawing groups (e.g., chloro or triflate leaving groups) and anhydrous conditions to enhance reactivity .

How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm the pyrimidine’s 4,6-dimethyl groups (δ ~2.5 ppm for CH₃, ¹³C ~20–25 ppm) and the ether linkage (δ ~4.5 ppm for OCH₂). The oxazole carbonyl appears at ~165–170 ppm in ¹³C NMR .
    • IR : Detect the oxazole C=O stretch (~1700 cm⁻¹) and pyrimidine C=N vibrations (~1600 cm⁻¹) .
  • Chromatography :
    • HPLC : Use a C18 column with a methanol/water gradient (e.g., 60:40 to 90:10) and UV detection at 254 nm to assess purity (>95%). Retention time discrepancies may indicate regioisomeric impurities .

What in vitro assays are appropriate for initial biological evaluation of this compound, considering its structural features?

Answer:
Given its heterocyclic motifs, prioritize:

  • Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR, Aurora kinases) using ADP-Glo™ assays to measure ATP competition .
  • Antimicrobial Activity : Follow protocols from thiadiazolo-pyrimidine studies, using MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
  • Cytotoxicity : Evaluate in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, comparing IC₅₀ values to structure-activity trends in pyrido-pyrimidine analogs .

How can contradictory results in enzymatic versus cell-based assays for this compound be systematically investigated?

Answer:
Discrepancies may arise from:

  • Membrane Permeability : Measure logP (e.g., shake-flask method) and use PAMPA assays to assess passive diffusion. Low permeability may explain poor cell-based activity despite enzymatic potency .
  • Metabolite Interference : Perform LC-MS/MS stability studies in cell lysates to identify metabolites (e.g., hydrolyzed oxazole or demethylated pyrimidine) that alter activity .
  • Target Engagement : Use cellular thermal shift assays (CETSA) to confirm target binding in situ .

What computational strategies are employed to predict the binding mode of this compound with potential biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with kinase ATP pockets. Focus on hydrogen bonding with the pyrimidine’s N1 and oxazole’s carbonyl .
  • QSAR Modeling : Correlate substituent effects (e.g., methyl groups at pyrimidine 4/6 positions) with activity using descriptors like Hammett σ values or polar surface area .

What are effective strategies to improve the aqueous solubility of this compound for pharmacological testing?

Answer:

  • Prodrug Design : Introduce phosphate or amino acid esters at the pyrimidine’s 2-oxy group, which hydrolyze in vivo to the active form .
  • Co-Solvent Systems : Use DMSO/PEG 400 mixtures (e.g., 10:90) for in vitro assays, validated by dynamic light scattering to confirm stability .
  • Structural Modifications : Replace the 4-methyl group with a morpholine or piperazine moiety to enhance polarity without disrupting binding .

How does the stereochemistry of the piperidin-3-yl moiety influence the compound’s biological activity, and how is this assessed?

Answer:

  • Stereochemical Impact : The 3-hydroxy piperidine’s configuration (R vs. S) affects spatial alignment with target binding pockets. For example, R-configuration may enhance kinase inhibition by positioning the oxazole optimally .
  • Assessment Methods :
    • Chiral Synthesis : Use enantioselective catalysis (e.g., Jacobsen’s catalyst) to prepare isomers .
    • Chiral HPLC : Separate enantiomers on a Chiralpak AD-H column (hexane/isopropanol, 85:15) and compare bioactivity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.